molecular formula C8H7ClN4 B122757 1-(4-Chlorophenyl)-3-cyanoguanidine CAS No. 1482-62-8

1-(4-Chlorophenyl)-3-cyanoguanidine

Cat. No. B122757
CAS RN: 1482-62-8
M. Wt: 194.62 g/mol
InChI Key: JMEJOUCPQDFPFK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of cyanoguanidine derivatives often involves reactions with different reagents and conditions to introduce various functional groups. For instance, the reaction of tetramethylguanidine with diphenylpyran-4-one in the presence of phosphorus oxy-chloride leads to a tetramethyl-2-phenyl guanidinium compound . Similarly, the reductive cyclization of a cyano-propionitrile derivative using a low-valent titanium reagent results in a tetrahydro-benzoindene compound . These methods demonstrate the versatility of cyanoguanidine chemistry in generating diverse molecular structures.

Molecular Structure Analysis

The molecular structures of cyanoguanidine derivatives are often complex and exhibit interesting features such as conformational chirality and hydrogen bonding. For example, a compound with conformational chirality shows rapid rotation of its dimethylamino group at room temperature . X-ray crystallography reveals that cyanoguanidine derivatives can form various crystal systems, such as monoclinic and orthorhombic, with specific space groups and cell parameters . These structures can also exhibit intramolecular hydrogen bonds and C-H...N/O interactions, contributing to their stability .

Chemical Reactions Analysis

Cyanoguanidine derivatives can participate in a range of chemical reactions, leading to the formation of new compounds with potential biological activities. For example, the reaction of acetyl thiophene with 4-chlorobenzaldehyde and ethyl cyanoacetate yields a pyridinone derivative, which can further react with various glycosyl bromides to produce O-glycosides . These reactions highlight the reactivity of the cyano and amino groups in cyanoguanidine derivatives and their ability to form diverse chemical structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of cyanoguanidine derivatives are influenced by their molecular structures. The presence of chlorophenyl, cyano, and other substituents affects the electron distribution and polarity of the molecules. The crystallographic studies provide detailed information on the cell dimensions, density, and symmetry of the crystals . These properties are essential for understanding the behavior of these compounds in different environments and their potential applications in various fields.

Scientific Research Applications

Anti-allergic Activities

  • Scientific Field: Medicinal Chemistry
  • Summary of the Application: A series of novel ®(-)-1-[(4-chlorophenyl)phenylmethyl]piperazine derivatives were designed, synthesized, and tested for in vivo anti-allergic activities . These derivatives exhibited significant effects on both allergic asthma and allergic itching .
  • Methods of Application or Experimental Procedures: The target compounds were designed and synthesized . Part C of levocetirizine was replaced with sulfonamides, Part A was unchanged, and Part B was kept either two or three carbons long .
  • Results or Outcomes: Three of the 19 piperazine derivatives (namely, 3d, 3i, and 3r) have stronger potency against allergic asthma than levocetirizine, the positive control drug . Meanwhile, in the test of allergic itching, five of the 19 compounds (namely, 3b, 3g, 3k, 3o, and 3s) have more potent activities than levocetirizine .

Serotonin Receptor Agonist

  • Scientific Field: Pharmaceutical Chemistry
  • Summary of the Application: 1-(4-Chlorophenyl)piperazine is used as a 5-HT-1 serotonin receptor agonist . It is also used as a pharmaceutical intermediate .
  • Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes: The specific results or outcomes were not detailed in the source .

Synthesis of Enantiomeric Triazolopyrimidine Herbicide

  • Scientific Field: Organic Chemistry
  • Summary of the Application: 1-(4-Chlorophenyl)ethylamine is used in the synthesis of enantiomeric triazolopyrimidine herbicide .
  • Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes: The specific results or outcomes were not detailed in the source .

Safety And Hazards

This would involve a discussion of any safety concerns associated with the compound, including toxicity data and recommended handling procedures.


Future Directions

This would involve a discussion of potential future research directions, such as new reactions that could be explored or new applications for the compound in fields like medicine or materials science.


I hope this general information is helpful. If you have a different compound or a more specific question, feel free to ask!


properties

IUPAC Name

2-(4-chlorophenyl)-1-cyanoguanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN4/c9-6-1-3-7(4-2-6)13-8(11)12-5-10/h1-4H,(H3,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMEJOUCPQDFPFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N=C(N)NC#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10163933
Record name 1-(4-Chlorophenyl)-3-cyanoguanidine
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Molecular Weight

194.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chlorophenyl)-3-cyanoguanidine

CAS RN

1482-62-8
Record name N-(4-Chlorophenyl)-N′-cyanoguanidine
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Record name 1-(4-Chlorophenyl)-3-cyanoguanidine
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Record name 1482-62-8
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Record name 1-(4-Chlorophenyl)-3-cyanoguanidine
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Record name 1-(4-chlorophenyl)-3-cyanoguanidine
Source European Chemicals Agency (ECHA)
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Record name 1-(4-CHLOROPHENYL)-3-CYANOGUANIDINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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